(s)-5-Bromo-4-methyl-2,3-dihydro-1h-inden-1-amine hydrochloride

Description

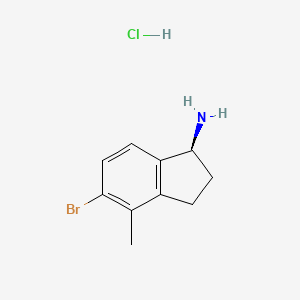

(S)-5-Bromo-4-methyl-2,3-dihydro-1H-inden-1-amine hydrochloride (CAS 1079742-66-7) is a chiral bicyclic amine derivative with a molecular formula of C₁₀H₁₃BrClN . Its structure features a bromine atom at position 5, a methyl group at position 4, and a stereospecific S-configuration at the amine-bearing carbon (Figure 1). This compound is of interest in medicinal chemistry due to the indenamine scaffold's relevance in modulating neurotransmitter systems, such as dopamine and serotonin transporters .

Properties

IUPAC Name |

(1S)-5-bromo-4-methyl-2,3-dihydro-1H-inden-1-amine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12BrN.ClH/c1-6-7-3-5-10(12)8(7)2-4-9(6)11;/h2,4,10H,3,5,12H2,1H3;1H/t10-;/m0./s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FVNCZQLSTVTANK-PPHPATTJSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC2=C1CCC2N)Br.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C=CC2=C1CC[C@@H]2N)Br.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13BrClN | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.57 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

903557-50-6 | |

| Record name | 1H-Inden-1-amine, 5-bromo-2,3-dihydro-4-methyl-, hydrochloride (1:1), (1S)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=903557-50-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (s)-5-Bromo-4-methyl-2,3-dihydro-1h-inden-1-amine hydrochloride typically involves several steps:

-

Bromination: : The starting material, 4-methyl-2,3-dihydro-1h-indene, undergoes bromination using bromine or a bromine source such as N-bromosuccinimide (NBS) in the presence of a radical initiator like azobisisobutyronitrile (AIBN). This step introduces the bromine atom at the 5th position of the indene ring.

-

Amination: : The brominated intermediate is then subjected to nucleophilic substitution with an amine source, such as ammonia or an amine derivative, to introduce the amine group at the 1st position. This reaction is typically carried out in a polar solvent like ethanol or methanol under reflux conditions.

-

Resolution: : The resulting racemic mixture is resolved to obtain the (s)-enantiomer using chiral resolution techniques, such as crystallization with a chiral resolving agent or chiral chromatography.

-

Hydrochloride Formation: : Finally, the free base of (s)-5-Bromo-4-methyl-2,3-dihydro-1h-inden-1-amine is converted to its hydrochloride salt by treatment with hydrochloric acid in an appropriate solvent.

Industrial Production Methods

In an industrial setting, the production of (s)-5-Bromo-4-methyl-2,3-dihydro-1h-inden-1-amine hydrochloride follows similar synthetic routes but on a larger scale. The process involves optimized reaction conditions, continuous flow reactors for better control, and efficient purification techniques to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

-

Oxidation: : The compound can undergo oxidation reactions, particularly at the amine group, forming corresponding oxides or imines.

-

Reduction: : Reduction reactions can target the bromine atom, converting it to a hydrogen atom, or reduce the amine group to a primary amine.

-

Substitution: : The bromine atom at the 5th position is a reactive site for nucleophilic substitution reactions, where it can be replaced by various nucleophiles such as hydroxide, alkoxide, or thiolate ions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, or chromium trioxide under acidic or basic conditions.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophilic substitution reactions often employ reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).

Major Products

Oxidation: Products include imines or oxides depending on the specific oxidizing conditions.

Reduction: The major product is the reduced amine or debrominated indene derivative.

Substitution: The major products are the substituted indene derivatives where the bromine atom is replaced by the nucleophile.

Scientific Research Applications

Pharmaceutical Applications

-

Antidepressant Research :

- (s)-5-Bromo-4-methyl-2,3-dihydro-1h-inden-1-amine hydrochloride has been investigated for its potential antidepressant effects. Research indicates that compounds with similar structures exhibit monoamine reuptake inhibition, which is a mechanism associated with antidepressant activity.

-

Neuropharmacology :

- Studies have shown that this compound may interact with neurotransmitter systems, particularly those involving serotonin and norepinephrine, which are critical in mood regulation and anxiety disorders.

-

Drug Development :

- The compound serves as a scaffold for synthesizing novel therapeutic agents targeting various neurological conditions. Its bromine and amine functional groups allow for further chemical modifications to enhance efficacy and selectivity.

Research Applications

-

Chemical Synthesis :

- (s)-5-Bromo-4-methyl-2,3-dihydro-1h-inden-1-amine hydrochloride is utilized in synthetic organic chemistry as an intermediate in the preparation of more complex molecules. Its unique structure allows chemists to explore diverse synthetic pathways.

-

Biological Studies :

- The compound is used in biological assays to evaluate its effects on cellular processes, particularly in neuronal cultures. This can provide insights into its mechanism of action and potential therapeutic benefits.

Case Study 1: Antidepressant Activity

A recent study explored the antidepressant-like effects of (s)-5-Bromo-4-methyl-2,3-dihydro-1h-inden-1-amine hydrochloride in rodent models. The results indicated a significant reduction in depression-like behaviors when administered at specific dosages, suggesting its potential utility in treating mood disorders.

Case Study 2: Neurotransmitter Interaction

In vitro studies demonstrated that the compound modulates serotonin receptor activity, leading to increased serotonin levels in synaptic clefts. This finding supports its role as a candidate for further development as a neuropharmacological agent.

Mechanism of Action

The mechanism of action of (s)-5-Bromo-4-methyl-2,3-dihydro-1h-inden-1-amine hydrochloride involves its interaction with molecular targets such as enzymes or receptors. The bromine and amine groups play crucial roles in binding to these targets, influencing their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and are subjects of ongoing research.

Comparison with Similar Compounds

Substituent Effects

- Halogen vs. Alkyl Groups: The bromine atom in the target compound increases molecular weight (262.58 g/mol) compared to non-brominated analogs. Replacing bromine with chlorine (e.g., (S)-5-Chloro-2,3-dihydro-1H-inden-1-amine hydrochloride, CAS 1197595-75-7 ) reduces molecular weight but may alter receptor binding due to differences in electronegativity and van der Waals interactions.

- Methyl vs. Fluoro : The 4-methyl group in the target compound introduces steric hindrance absent in the 4-fluoro analog (CAS 2703746-35-2). Fluorine’s electronegativity may enhance metabolic stability via reduced oxidative metabolism .

Enantiomer-Specific Activity

The S-configuration of the target compound is critical for its pharmacological profile. For example, the R-enantiomer of 5-bromo-2,3-dihydro-1H-inden-1-amine hydrochloride (CAS 1443238-61-6) shows distinct receptor interaction patterns in preliminary studies, underscoring the importance of stereochemistry .

Functional Group Modifications

Research Directions

- Pharmacological Profiling : Comparative studies of bromo vs. chloro analogs could elucidate halogen-dependent activity .

- Enantiomer Optimization : Evaluating R/S pairs (e.g., CAS 1443238-61-6 vs. 916210-93-0) may identify configurations with improved therapeutic indices .

- Prodrug Development : Esterified derivatives (e.g., CAS 2089649-44-3) warrant exploration for enhanced bioavailability .

Biological Activity

(S)-5-Bromo-4-methyl-2,3-dihydro-1H-inden-1-amine hydrochloride is a compound with significant potential in pharmacological applications. Its molecular formula is C10H13BrClN, and it is known for its unique structural properties which contribute to its biological activity. This article delves into the biological activity of this compound, highlighting relevant research findings, case studies, and data tables.

| Property | Value |

|---|---|

| Molecular Weight | 262.57 g/mol |

| Density | 1.4 ± 0.1 g/cm³ |

| Boiling Point | 295.2 ± 40.0 °C |

| Melting Point | Not Available |

| Flash Point | 132.3 ± 27.3 °C |

| LogP | 2.84 |

Antimicrobial Properties

Recent studies have indicated that (S)-5-bromo-4-methyl-2,3-dihydro-1H-inden-1-amine hydrochloride exhibits notable antimicrobial properties. It has shown effectiveness against various strains of bacteria and fungi.

Case Study: Antibacterial Efficacy

A study evaluated the antibacterial activity of the compound against Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were determined for several strains:

| Bacterial Strain | MIC (μg/mL) |

|---|---|

| Staphylococcus aureus | 15.625 - 62.5 |

| Escherichia coli | >1562.5 |

| Enterococcus faecalis | 62.5 - 125 |

The mechanism of action was identified as bactericidal, primarily through the inhibition of protein synthesis and subsequent disruption of nucleic acid and peptidoglycan production .

Antifungal Activity

In addition to its antibacterial properties, (S)-5-bromo-4-methyl-2,3-dihydro-1H-inden-1-amine hydrochloride has demonstrated antifungal activity.

Case Study: Antifungal Efficacy

The compound was tested against common fungal strains, yielding the following MIC results:

| Fungal Strain | MIC (μg/mL) |

|---|---|

| Candida albicans | 106.91 - 208.59 |

| Aspergillus niger | >220.76 |

These results suggest that the compound may be a viable candidate for further development in antifungal therapies .

The biological activity of (S)-5-bromo-4-methyl-2,3-dihydro-1H-inden-1-amine hydrochloride appears to be linked to its ability to disrupt microbial cell processes. The compound's structure allows it to interact with essential bacterial proteins and enzymes, inhibiting their function and leading to cell death.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.